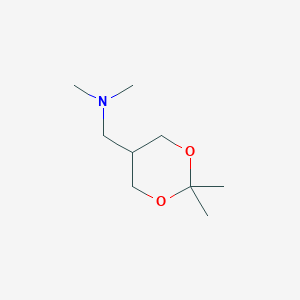
N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine is an organic compound with a unique structure that includes a dioxane ring and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine typically involves the reaction of 2,2,5,5-tetramethyl-1,3-dioxane with a suitable amine source under controlled conditions. One common method involves the use of N,N-dimethylamine as the amine source. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
N,N,2,2-Tetramethyl-1,3-propanediamine: This compound has a similar structure but with a propanediamine group instead of a methanamine group.
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione: This compound features a dioxane ring with different substituents.
Uniqueness
N,N,2,2-tetramethyl-1,3-dioxane-5-methanamine is unique due to its specific combination of a dioxane ring and a methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
1392284-69-3 |
|---|---|
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1-(2,2-dimethyl-1,3-dioxan-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H19NO2/c1-9(2)11-6-8(7-12-9)5-10(3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
FWJFKAYGMOTACO-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)CN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Azaspiro[4.5]decan-8-amine](/img/structure/B13874647.png)
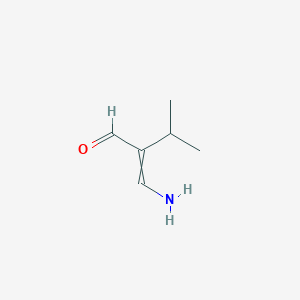

![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

![Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate](/img/structure/B13874683.png)
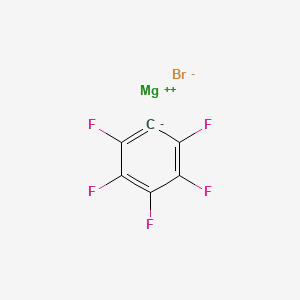
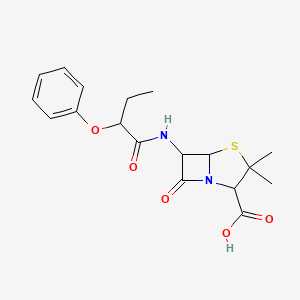
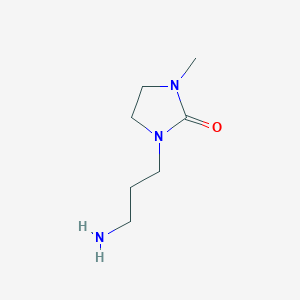
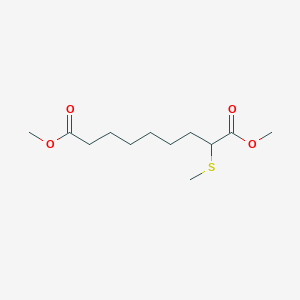
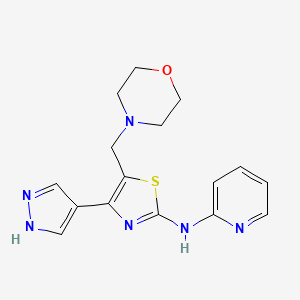
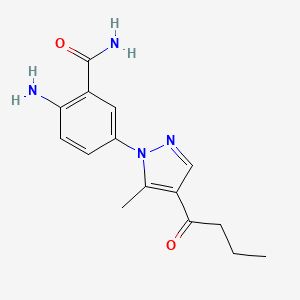
![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
